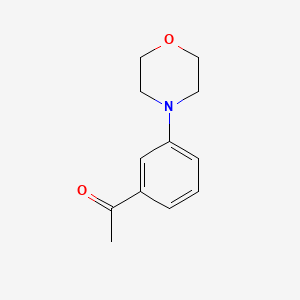

1-(3-Morpholin-4-ylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10(14)11-3-2-4-12(9-11)13-5-7-15-8-6-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDCDRGCTJHTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428097 | |

| Record name | 1-[3-(Morpholin-4-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59695-23-7 | |

| Record name | 1-[3-(Morpholin-4-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Morpholin-4-yl-phenyl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Morpholin-4-ylphenyl)ethanone: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of the Morpholine Moiety

In the landscape of contemporary medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" offer a unique combination of favorable physicochemical properties, metabolic stability, and the ability to engage with a diverse range of biological targets. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is a quintessential example of such a scaffold.[1][2][3][4][5] Its incorporation into a molecule can significantly enhance aqueous solubility, improve pharmacokinetic profiles, and provide a versatile handle for synthetic elaboration.[1][2][3][5] This guide focuses on a specific and highly valuable building block, 1-(3-Morpholin-4-ylphenyl)ethanone, exploring its chemical identity, synthesis, and profound potential in the development of next-generation therapeutics. For researchers and drug development professionals, understanding the nuances of this compound is to grasp a key to unlocking novel chemical space and accelerating the path to clinical candidates.

Chemical Structure and Physicochemical Properties

This compound, also known as 3'-morpholinoacetophenone, possesses a molecular architecture that marries the desirable features of the morpholine ring with the reactive potential of an acetophenone core. The morpholine group is positioned at the meta-position of the phenyl ring, a strategic placement that influences the molecule's electronic properties and three-dimensional shape, which are critical for its interaction with biological macromolecules.

Caption: Chemical structure of this compound.

A comprehensive summary of its chemical and physical properties is presented in the table below. These data are essential for designing synthetic transformations, developing analytical methods, and predicting the compound's behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3'-Morpholinoacetophenone | N/A |

| CAS Number | 56622-31-6 | N/A |

| Molecular Formula | C12H15NO2 | |

| Molecular Weight | 205.25 g/mol | |

| Appearance | Off-white to yellow solid | N/A |

| Melting Point | 78-82 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in DMSO, methanol, and other common organic solvents. | [6] |

Strategic Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This approach is both efficient and scalable, making it suitable for laboratory and potential industrial applications. The rationale behind this synthetic choice lies in the robust and well-characterized nature of this transformation.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a common and effective method for the synthesis of this compound. The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.

Materials:

-

3'-Bromoacetophenone

-

Morpholine

-

Sodium tert-butoxide (NaOtBu)

-

Palladium(II) acetate (Pd(OAc)2)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3'-bromoacetophenone (1.0 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of morpholine (1.2 eq) via syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Development: A Versatile Building Block

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The presence of the ketone functional group provides a reactive handle for numerous chemical transformations, allowing for the introduction of diverse pharmacophores.

Key Therapeutic Areas of Interest:

-

Oncology: The morpholine moiety is a common feature in many kinase inhibitors.[3][5] The ethanone group of the title compound can be elaborated to construct inhibitors of various kinases implicated in cancer progression.

-

Neuropharmacology: Morpholine derivatives have shown activity at various central nervous system (CNS) targets, including dopamine and serotonin receptors.[7] The scaffold of this compound can serve as a starting point for the development of novel antipsychotics, antidepressants, and treatments for neurodegenerative diseases.

-

Infectious Diseases: The morpholine ring has been incorporated into antibacterial and antiviral agents.[3][8] The structural motif of this compound can be utilized in the synthesis of new anti-infective compounds to combat drug-resistant pathogens.

-

Inflammatory Diseases: A number of anti-inflammatory agents contain the morpholine scaffold.[3][8][9] The title compound provides a template for the design of novel molecules targeting key inflammatory pathways.

Caption: Potential therapeutic applications of this compound derivatives.

Conclusion: A Foundation for Future Discoveries

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its structure is primed for diversification. The inherent "drug-like" properties imparted by the morpholine ring, combined with the synthetic versatility of the acetophenone core, make it an invaluable starting material for the discovery of novel therapeutics across a broad spectrum of diseases. As the demand for innovative medicines continues to grow, the intelligent application of such privileged building blocks will be paramount to the success of future drug discovery endeavors.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 6. 1-(2-HYDROXY-4-MORPHOLIN-4-YL-PHENYL)ETHANONE CAS#: [chemicalbook.com]

- 7. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Moiety as a Privileged Scaffold: A Technical Guide to the Predicted Biological Activity of 1-(3-Morpholin-4-ylphenyl)ethanone

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of modern medicinal chemistry, certain chemical motifs consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures."[1][2] The morpholine ring is a quintessential example of such a scaffold, lauded for its ability to confer favorable pharmacokinetic properties, including enhanced aqueous solubility and metabolic stability.[1][2] This guide delves into the predicted biological activity of 1-(3-Morpholin-4-ylphenyl)ethanone , a compound that, while not extensively studied itself, belongs to a class of molecules with profound implications in cellular signaling, particularly in the context of cancer and inflammatory diseases. Based on a wealth of structure-activity relationship (SAR) data from analogous compounds, we will explore the high probability of this molecule acting as an inhibitor of the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathway. This document serves as a comprehensive resource for researchers and drug development professionals, providing a theoretical framework and practical methodologies to investigate the therapeutic potential of this and similar morpholine-containing compounds.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cellular Regulation and a Prime Therapeutic Target

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs a vast array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its dysregulation is a hallmark of numerous human pathologies, most notably cancer, where it is one of the most frequently activated signaling pathways.[3][4] Consequently, the development of inhibitors targeting key nodes within this pathway has been a major focus of oncological drug discovery.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt. The activation of Akt, through a series of phosphorylation events, triggers a downstream cascade that ultimately leads to the activation of the mammalian target of rapamycin (mTOR). mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular functions.

Due to the central role of this pathway in cancer, dual inhibitors that target both PI3K and mTOR have emerged as a promising therapeutic strategy to circumvent feedback loops and resistance mechanisms.[3][4]

Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway.

The Morpholine Ring: A Key Pharmacophore for PI3K/mTOR Inhibition

The morpholine moiety is a recurring structural feature in a significant number of PI3K and mTOR inhibitors.[5] Its prevalence is not coincidental; the oxygen atom of the morpholine ring is capable of forming a critical hydrogen bond with the hinge region of the kinase domain, a feature that contributes to both the potency and selectivity of these inhibitors.[5][6] The prototypical PI3K inhibitor, LY294002, contains a morpholine ring that serves as a foundational scaffold for many subsequent inhibitors.[5]

Given that this compound possesses this key morpholine scaffold, it is highly probable that its biological activity is centered on the inhibition of one or more kinases within the PI3K family. The phenyl and ethanone moieties likely contribute to the overall binding affinity and selectivity profile of the molecule.

Predicted Mechanism of Action of this compound

Based on the extensive literature on morpholine-containing kinase inhibitors, we can postulate a mechanism of action for this compound as a competitive inhibitor of the ATP-binding site of PI3K and potentially mTOR. The morpholine oxygen would likely form a hydrogen bond with the backbone amide of a key residue in the hinge region of the kinase domain, mimicking the interaction of the adenine ring of ATP. The phenyl-ethanone portion of the molecule would then occupy the adjacent hydrophobic pocket, with the specific substitution pattern on the phenyl ring influencing the selectivity for different PI3K isoforms (α, β, γ, δ) or for mTOR.

Experimental Protocols for the Elucidation of Biological Activity

To empirically validate the predicted biological activity of this compound, a systematic series of in vitro and cell-based assays should be employed. The following protocols provide a comprehensive framework for this investigation.

In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory effect of the compound on the kinase activity of purified PI3K isoforms and mTOR.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR.

Methodology:

-

Reagents and Materials:

-

Purified recombinant human PI3K isoforms and mTOR kinase.

-

Kinase substrate (e.g., PIP2).

-

ATP.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).

-

This compound (test compound).

-

Positive control inhibitors (e.g., LY294002, Wortmannin).

-

Assay buffer.

-

384-well plates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound and control inhibitors in DMSO.

-

In a 384-well plate, add the kinase, substrate, and assay buffer.

-

Add the serially diluted test compound or controls to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for the optimized reaction time.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

-

Data Presentation:

| Kinase Isoform | This compound IC50 (nM) | Control Inhibitor IC50 (nM) |

| PI3Kα | TBD | TBD |

| PI3Kβ | TBD | TBD |

| PI3Kγ | TBD | TBD |

| PI3Kδ | TBD | TBD |

| mTOR | TBD | TBD |

| TBD: To be determined |

Cell-Based Assays for Pathway Inhibition

Following the confirmation of direct kinase inhibition, the next crucial step is to assess the compound's ability to inhibit the PI3K/Akt/mTOR pathway in a cellular context.

Objective: To measure the inhibition of phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway in a relevant cancer cell line.

Methodology:

-

Cell Culture:

-

Select a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, PC-3).

-

Culture the cells to 70-80% confluency.

-

-

Compound Treatment:

-

Seed the cells in 6-well plates.

-

After 24 hours, treat the cells with increasing concentrations of this compound for a specified duration (e.g., 2-4 hours).

-

Include a vehicle control (DMSO) and a positive control inhibitor.

-

-

Western Blot Analysis:

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-S6 Ribosomal Protein (Ser235/236)

-

Total S6 Ribosomal Protein

-

A loading control (e.g., β-actin or GAPDH)

-

-

Incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

-

Figure 2: Workflow for Western Blot analysis of PI3K pathway inhibition.

Cell Viability and Proliferation Assays

To determine the functional consequence of pathway inhibition, the effect of the compound on cell viability and proliferation should be assessed.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for reducing the viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT assay).

-

Data Analysis: Calculate the percent viability relative to the vehicle control and determine the EC50 value.

Conclusion and Future Directions

The presence of the morpholine scaffold in this compound strongly suggests its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway. The experimental framework outlined in this guide provides a clear and robust strategy for validating this hypothesis and characterizing the compound's biological activity. Should this compound demonstrate potent and selective inhibitory activity, further investigation into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in relevant cancer models, would be warranted. The exploration of such "privileged" fragments continues to be a fruitful avenue in the quest for novel and effective therapeutic agents.

References

- 1. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 1-(3-Morpholin-4-ylphenyl)ethanone: A Technical Guide to Target Identification and Validation

Foreword: The "Privileged" Scaffold and the Unanswered Question

In the landscape of medicinal chemistry, certain molecular frameworks reappear with remarkable frequency, earning the designation of "privileged structures" for their ability to bind to multiple, diverse biological targets. The morpholine moiety is a quintessential example, prized for its capacity to improve the pharmacokinetic properties of drug candidates.[1] When coupled with a phenyl ethanone core, as in 1-(3-Morpholin-4-ylphenyl)ethanone, it forms a scaffold that, while simple, is rich with therapeutic possibilities. Derivatives of this core structure have shown promise in oncology, neuroscience, and immunology, acting as potent modulators of key cellular pathways.[1][2]

However, the specific biological targets and therapeutic utility of the parent compound, this compound, remain largely uncharacterized. This guide is designed for researchers, scientists, and drug development professionals who see opportunity in this ambiguity. It is not a rigid protocol but a strategic roadmap. We will move beyond simple step-by-step instructions to explore the causal reasoning behind experimental choices, empowering you to not only execute a research plan but to understand and adapt it. Our objective is to systematically de-orphanize this compound, identifying and validating its most promising therapeutic targets.

Part 1: Hypothesis Generation - Learning from the Family Tree

The logical starting point for a novel compound is to study its decorated analogs. The existing literature on substituted morpholinophenyl ethanones provides a compelling, data-driven basis for forming our primary hypotheses.

Primary Hypothesis: Inhibition of the PI3K/Akt/mTOR Signaling Axis

A significant body of evidence points to the morpholine scaffold as a key pharmacophore in the design of protein kinase inhibitors.[3] Specifically, derivatives have demonstrated potent inhibitory activity against Phosphoinositide 3-kinase (PI3K), a critical node in a signaling pathway that is frequently deregulated in cancer.[4][5] The morpholine's oxygen atom can form crucial hydrogen bonds within the ATP-binding pocket of kinases like PI3Kγ, enhancing both potency and selectivity.[2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human malignancies, making it a high-value target for cancer therapy.[4]

We, therefore, hypothesize that this compound acts as an inhibitor of one or more isoforms of PI3K, leading to downstream suppression of Akt and mTOR signaling and resulting in anti-proliferative effects in cancer cells.

Signaling Pathway: Hypothesized PI3K/Akt/mTOR Inhibition

Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt/mTOR pathway.

Secondary Hypothesis: Modulation of Inflammatory Pathways

Several morpholine-containing compounds have been reported to possess anti-inflammatory properties.[1] Specific derivatives of morpholinopyrimidine, for example, have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines.[6][7] These two enzymes are pivotal mediators of the inflammatory response.

This leads to our secondary hypothesis: this compound exerts anti-inflammatory effects by inhibiting the production or activity of key pro-inflammatory enzymes such as iNOS and COX-2.

Part 2: A Phased Strategy for Target Validation

To systematically test these hypotheses, we propose a multi-phased experimental workflow. This structure is designed to maximize data output while conserving resources, moving from broad, high-throughput screening to specific, mechanistic, and finally, in vivo studies. Each phase is a self-validating system; the results of one phase dictate the specific design of the next.

Experimental Workflow: From Screening to In Vivo Efficacy

Caption: A three-phase workflow for the target validation of this compound.

Part 3: Detailed Experimental Protocols

Phase 1, Protocol B: Cancer Cell Line Proliferation Assay (MTT Assay)

-

Objective: To determine the concentration-dependent cytotoxic or cytostatic effect of the compound on a panel of human cancer cell lines.

-

Causality: This is a foundational experiment. An anti-proliferative effect is a prerequisite for any anti-cancer therapeutic. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. A dose-dependent reduction in signal suggests the compound is impacting cell health, justifying deeper mechanistic studies.

-

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast, A549 for lung, HCT116 for colon) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator.

-

Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the media in the wells with the compound-containing media. Include a "vehicle control" (DMSO only) and "untreated control" group.

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

-

Phase 2, Protocol A: Western Blot Analysis for PI3K Pathway Modulation

-

Objective: To determine if the compound inhibits the phosphorylation of key downstream effectors of the PI3K pathway, namely Akt.

-

Causality: If the compound's anti-proliferative effect is mediated by PI3K inhibition, we should observe a decrease in the phosphorylated (active) forms of its downstream targets. Measuring the ratio of phosphorylated Akt (p-Akt) to total Akt provides a direct, semi-quantitative readout of pathway activity.

-

Methodology:

-

Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at concentrations corresponding to its GI₅₀ and 2x GI₅₀ for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize p-Akt and total Akt bands to the loading control. A decrease in the p-Akt/total Akt ratio in treated samples compared to the control indicates pathway inhibition.

-

Part 4: Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate comparison and interpretation.

Table 1: Hypothetical Proliferation Data (GI₅₀ in µM)

| Cell Line | Histotype | This compound (GI₅₀) | Doxorubicin (Control) (GI₅₀) |

| MDA-MB-231 | Breast Cancer | 8.5 µM | 0.1 µM |

| A549 | Lung Cancer | 12.2 µM | 0.2 µM |

| HCT116 | Colon Cancer | 9.1 µM | 0.15 µM |

| HFF-1 | Normal Fibroblast | > 100 µM | 5.0 µM |

-

Interpretation: A GI₅₀ value below 10-20 µM is generally considered a promising starting point. A significantly higher GI₅₀ in a normal cell line (like HFF-1) compared to cancer cell lines suggests a degree of cancer cell selectivity, a highly desirable property.

Table 2: Hypothetical Kinase Inhibition Data (IC₅₀ in nM)

| Kinase Target | This compound (IC₅₀) | BKM-120 (Control) (IC₅₀) |

| PI3Kα | 150 nM | 45 nM |

| PI3Kβ | 800 nM | 150 nM |

| PI3Kδ | 95 nM | 25 nM |

| PI3Kγ | 120 nM | 30 nM |

| mTOR | > 10,000 nM | 500 nM |

-

Interpretation: This data would suggest the compound is a potent inhibitor of PI3K isoforms, particularly α, δ, and γ, with less activity against β and minimal activity against mTOR directly. This profile helps in selecting appropriate cancer models for in vivo studies (e.g., those driven by PI3Kα mutations or those where PI3Kδ/γ are relevant, like hematological malignancies).

Conclusion and Future Directions

This guide outlines a hypothesis-driven framework for elucidating the therapeutic potential of this compound. By systematically progressing through in vitro screening, mechanistic studies, and in vivo validation, researchers can build a robust data package to define its primary mechanism of action and identify the most promising clinical indications. Positive results from this workflow would justify further investment in lead optimization, detailed pharmacokinetic and toxicology studies, and ultimately, progression toward clinical candidacy. The journey from a simple, uncharacterized molecule to a potential therapeutic is a complex one, but it begins with a logical, scientifically rigorous, and adaptable research plan.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) [evitachem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Morpholin-4-ylphenyl)ethanone: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-(3-morpholin-4-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific isomer is limited, this document synthesizes information from closely related analogs and foundational synthetic methodologies to offer a detailed perspective for researchers, scientists, and drug development professionals. The guide covers the probable synthetic routes, predicted physicochemical properties, and explores the pharmacological significance of the morpholine and acetophenone moieties, suggesting avenues for future research and application.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets, often leading to favorable pharmacokinetic and pharmacodynamic profiles.[2][3] When coupled with an acetophenone core, as in 1-(3-morpholin-4-yl)ethanone, the resulting structure presents a versatile platform for the development of novel therapeutic agents. This guide will delve into the synthetic strategies to access this molecule, its chemical characteristics, and its potential as a building block in drug discovery programs.

Synthesis of 1-(3-Morpholin-4-yl)ethanone

The most direct and efficient method for the synthesis of 1-(3-morpholin-4-yl)ethanone is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a broad substrate scope and high functional group tolerance.[4] The proposed synthesis involves the coupling of a halogenated acetophenone with morpholine.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The reaction couples 3'-bromoacetophenone with morpholine using a palladium catalyst and a suitable phosphine ligand. The choice of ligand is critical, especially for heteroaryl substrates, with bulky, electron-rich phosphine ligands like XPhos often providing excellent results.

Caption: Figure 1: Proposed synthesis of 1-(3-Morpholin-4-yl)ethanone.

Detailed Experimental Protocol (General)

The following is a generalized protocol for the Buchwald-Hartwig amination, adaptable for the synthesis of 1-(3-morpholin-4-yl)ethanone.[5]

-

Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd(dba)₂, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 2.0 equiv.).

-

Reagent Addition : To the flask, add 3'-bromoacetophenone (1.0 equiv.) and morpholine (1.2-1.5 equiv.).[5]

-

Solvent Addition : Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

-

Reaction : Seal the flask and heat the mixture with vigorous stirring at a temperature between 80-110 °C.[5] Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.

-

Workup and Purification : Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Physicochemical Properties

| Property | 1-(3-Morpholin-4-yl)ethanone | 4'-Morpholinoacetophenone |

| Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol | 205.25 g/mol |

| Appearance | Not Available | Solid |

| Melting Point | Not Available | 96-98 °C |

| Boiling Point | Not Available | Not Available |

| Solubility | Not Available | Not Available |

| CAS Number | 43075-81-8 | 39910-98-0 |

Potential Applications in Drug Discovery

The structural motifs present in 1-(3-morpholin-4-yl)ethanone suggest its potential as a valuable intermediate in the synthesis of various biologically active compounds.

The Pharmacological Significance of Morpholine Derivatives

Morpholine and its derivatives have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity : Many morpholine-containing compounds have been investigated as potential anticancer agents.[6]

-

Analgesic and Anti-inflammatory Properties : Certain morpholino compounds have shown promising analgesic and anti-inflammatory effects, potentially through the inhibition of the cyclooxygenase pathway.[7]

-

Neuropharmacological Activity : The morpholine moiety is present in drugs targeting the central nervous system, and its analogs have been studied for various neurological and psychiatric conditions.[8]

Acetophenone Derivatives in Medicinal Chemistry

Acetophenone derivatives are also a common feature in pharmacologically active molecules, contributing to a diverse range of biological effects.[9] The ketone functionality can act as a hydrogen bond acceptor or be a reactive handle for further chemical modifications.

Potential Workflow for Biological Evaluation

Given the pharmacological precedent of its constituent moieties, 1-(3-morpholin-4-yl)ethanone and its derivatives are prime candidates for biological screening.

Caption: Figure 2: Workflow for the biological evaluation of 1-(3-morpholin-4-yl)ethanone derivatives.

Conclusion and Future Directions

1-(3-Morpholin-4-yl)ethanone represents a promising, yet underexplored, chemical entity. Its synthesis is readily achievable through modern cross-coupling methodologies like the Buchwald-Hartwig amination. The inherent pharmacological potential of the morpholine and acetophenone scaffolds suggests that this compound and its derivatives could be valuable starting points for the discovery of new therapeutic agents. Further research is warranted to fully characterize its physicochemical properties and to systematically evaluate its biological activity across a range of disease models. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 3'-Morpholinoacetophenone: Synthesis, History, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of 3'-morpholinoacetophenone, a derivative of acetophenone incorporating a morpholine moiety at the meta position. While direct historical records of its initial discovery are not extensively documented in seminal literature, its synthesis and existence are well-established within the broader context of medicinal chemistry and the exploration of morpholine-containing compounds. This guide delineates the logical evolution of its synthesis based on fundamental organic chemistry principles and provides detailed, field-proven protocols for its preparation. We will explore its chemical properties, potential biological significance by analogy to related structures, and provide researchers with the necessary technical information for its synthesis and further investigation.

Introduction: The Morpholine Moiety in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block in the design of novel therapeutics. The introduction of a morpholine group onto an acetophenone core, a common pharmacophore in its own right, represents a logical step in the exploration of new chemical space for drug discovery. 3'-morpholinoacetophenone, with its specific meta-substitution pattern, offers a unique electronic and steric arrangement for potential interactions with biological targets.

Postulated Discovery and Historical Context

While a singular, celebrated discovery of 3'-morpholinoacetophenone is not apparent in the historical chemical literature, its conception can be logically traced to the systematic exploration of functionalized acetophenones and the increasing appreciation of the morpholine scaffold in the mid to late 20th century. The development of robust synthetic methodologies for the formation of carbon-nitrogen bonds on aromatic rings was the critical enabler for the creation of such molecules.

The likely intellectual genesis of 3'-morpholinoacetophenone would have been driven by structure-activity relationship (SAR) studies. Researchers, having identified a lead compound with an acetophenone core, would systematically modify the aromatic ring to probe the effects of substituents on biological activity. The introduction of an amino group at the meta-position, followed by its elaboration to a morpholine ring, would be a standard strategy to modulate polarity, hydrogen bonding capacity, and overall molecular shape.

The following diagram illustrates the logical progression from a simple acetophenone core to the more complex 3'-morpholinoacetophenone within a drug discovery paradigm.

Caption: Logical progression in the conceptual development of 3'-morpholinoacetophenone.

Synthetic Pathways: From Precursors to Product

The synthesis of 3'-morpholinoacetophenone can be approached through several reliable and well-established organic chemistry transformations. The choice of a specific route would depend on the availability of starting materials, desired scale, and laboratory capabilities. The most logical and commonly employed strategies originate from 3'-substituted acetophenones.

Pathway A: Buchwald-Hartwig Amination of 3'-Bromoacetophenone

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method is highly versatile and generally provides good to excellent yields.

Reaction Scheme:

Caption: Buchwald-Hartwig amination route to 3'-morpholinoacetophenone.

Experimental Protocol:

-

Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), the phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).

-

Solvent Addition: Add anhydrous, degassed toluene to the flask and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalytic species.

-

Reactant Addition: To the catalyst mixture, add 3'-bromoacetophenone followed by morpholine.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 3'-morpholinoacetophenone.

Pathway B: Nucleophilic Aromatic Substitution (SNAr) of 3'-Fluoroacetophenone

Nucleophilic aromatic substitution is a viable pathway when an electron-withdrawing group is present on the aromatic ring, activating it towards nucleophilic attack.[2][3] The acetyl group at the 1-position provides some activation, making the 3-position susceptible to substitution, especially with a good leaving group like fluorine.

Reaction Scheme:

Caption: Nucleophilic Aromatic Substitution (SNAr) route.

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, dissolve 3'-fluoroacetophenone and an excess of morpholine in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate, to the mixture. The base acts as a scavenger for the hydrofluoric acid byproduct.

-

Reaction: Heat the reaction mixture to an elevated temperature (typically 120-150 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. The product may precipitate out of solution or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Pathway C: Reductive Amination of 3'-Hydroxyacetophenone

This two-step approach involves the initial synthesis of 3'-hydroxyacetophenone, followed by a reductive amination with morpholine. While less direct, it can be a practical route depending on the availability of the starting phenol.

Reaction Scheme:

Caption: Reductive amination approach to 3'-morpholinoacetophenone.

Experimental Protocol:

This pathway is conceptually more complex for direct morpholine installation and is generally less favored than the Buchwald-Hartwig or SNAr routes for this specific target. A more plausible, though multi-step, variant would involve the formation of an intermediate that can be cyclized to form the morpholine ring.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of 3'-morpholinoacetophenone.

| Property | Value | Source |

| CAS Number | 59695-23-7 | [4] |

| Molecular Formula | C₁₂H₁₅NO₂ | [4] |

| Molecular Weight | 205.25 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| SMILES | CC(=O)c1cccc(c1)N2CCOCC2 | [4] |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.3-7.1 (m, 2H, Ar-H), ~6.9-6.7 (m, 2H, Ar-H), ~3.8 (t, 4H, -CH₂-O-), ~3.2 (t, 4H, -CH₂-N-), 2.5 (s, 3H, -C(O)CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~198 (C=O), ~151 (C-N), ~138 (Ar-C), ~129 (Ar-CH), ~119 (Ar-CH), ~115 (Ar-CH), ~113 (Ar-CH), ~67 (-CH₂-O-), ~49 (-CH₂-N-), ~27 (-C(O)CH₃).

-

IR (KBr, cm⁻¹): ~1680 (C=O stretch), ~1600, 1580 (C=C aromatic stretch), ~1230 (C-N stretch), ~1115 (C-O-C stretch).

-

Mass Spectrometry (EI): m/z (%) = 205 (M+), 190, 148, 120.

Potential Biological Activities and Research Applications

While specific biological activity data for 3'-morpholinoacetophenone is not extensively published, its structural components suggest several areas of potential therapeutic interest. The morpholine moiety is known to be present in a variety of biologically active compounds. The acetophenone core is also a common feature in many pharmaceutical agents.

Derivatives of morpholine have been investigated for a range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the phenyl ring is crucial in determining the specific biological effects. As such, 3'-morpholinoacetophenone serves as a valuable building block for the synthesis of more complex molecules and for screening in various biological assays. Its primary application for researchers would be as a chemical probe or an intermediate in the synthesis of larger, more complex drug candidates.

Conclusion

3'-Morpholinoacetophenone is a chemically interesting and synthetically accessible molecule. While its specific discovery is not a landmark event in chemical history, its existence is a testament to the logical and systematic progression of medicinal chemistry. The synthetic routes outlined in this guide, particularly the Buchwald-Hartwig amination and nucleophilic aromatic substitution, provide reliable and efficient methods for its preparation. As researchers continue to explore the chemical space around privileged scaffolds like morpholine, compounds such as 3'-morpholinoacetophenone will remain valuable tools for the development of new and improved therapeutic agents.

References

1-(3-Morpholin-4-ylphenyl)ethanone CAS 59695-23-7 introduction

An In-Depth Technical Guide to 1-(3-Morpholin-4-ylphenyl)ethanone (CAS 59695-23-7): A Privileged Scaffold in Modern Drug Discovery

Executive Summary

This compound, also known as m-Morpholinoacetophenone, is a synthetic organic compound that serves as a pivotal intermediate in medicinal chemistry and drug discovery. Its structure uniquely combines an acetophenone core with a morpholine moiety at the meta-position. The morpholine ring is widely recognized as a "privileged structure" in pharmacology, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and bioavailability.[1][2][3][4][5] This guide provides a comprehensive technical overview of this compound, detailing its core properties, a robust synthetic pathway with mechanistic insights, analytical characterization protocols, and its strategic applications as a versatile building block for the synthesis of advanced therapeutic agents.

Core Molecular Profile and Strategic Importance

The utility of this compound in drug development stems directly from its constituent parts: the reactive ketone group and the pharmacologically advantageous morpholine ring.

Structural Attributes: The molecule consists of a central benzene ring substituted with an acetyl group (-C(O)CH₃) and a morpholino group (-N(CH₂CH₂)₂O). The nitrogen atom of the morpholine is directly attached to the third carbon (meta-position) of the phenyl ring relative to the acetyl group.

| Property | Value | Source |

| CAS Number | 59695-23-7 | [6][7] |

| Molecular Formula | C₁₂H₁₅NO₂ | [6][7] |

| Molecular Weight | 205.25 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| Synonyms | m-Morpholinoacetophenone, 1-(3-morpholinophenyl)ethanone | [6] |

| SMILES | CC(=O)C1=CC(=CC=C1)N2CCOCC2 | [6] |

The Morpholine Moiety: A "Privileged" Pharmacophore The morpholine ring is not merely a passive solubilizing group; it actively contributes to the drug-like properties of a molecule.[1][8] Its inclusion is a deliberate medicinal chemistry strategy for several reasons:

-

Enhanced Solubility and Permeability: The oxygen atom acts as a hydrogen bond acceptor, and the tertiary amine can be protonated, improving aqueous solubility without drastically increasing lipophilicity, which is crucial for oral bioavailability and CNS penetration.[5]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the half-life of a drug candidate.[3]

-

Pharmacophore Integration: The ring can be an integral component of a pharmacophore, with the oxygen and nitrogen atoms forming critical hydrogen bonds or other non-covalent interactions with target proteins like kinases and receptors.[1][5]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for its reliability and broad substrate scope in forming carbon-nitrogen bonds.

Rationale for Method Selection: The Buchwald-Hartwig amination is chosen over classical methods like nucleophilic aromatic substitution (which would require harsh conditions and an activated aryl halide) due to its high efficiency, functional group tolerance, and milder reaction conditions. The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the coupling of an aryl halide (or triflate) with an amine, a transformation that is otherwise challenging.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize this compound from 1-(3-bromophenyl)ethanone and morpholine.

Materials:

-

1-(3-bromophenyl)ethanone

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(3-bromophenyl)ethanone (1.0 eq), sodium tert-butoxide (1.4 eq), and Xantphos (0.015 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by Pd₂(dba)₃ (0.01 eq) and morpholine (1.2 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Caption: Synthetic workflow for this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.

Standard Analytical Suite:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

¹H NMR: Expect signals corresponding to the aromatic protons (with splitting patterns indicative of 1,3-disubstitution), the morpholine protons (typically two triplets around 3.8 ppm and 3.2 ppm), and a singlet for the methyl protons of the acetyl group around 2.6 ppm.

-

¹³C NMR: Expect signals for the carbonyl carbon (~198 ppm), the aromatic carbons, the morpholine carbons, and the methyl carbon.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 206.1181.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically with UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).[9][10]

Protocol: HPLC Purity Analysis

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation & Conditions:

-

HPLC System: Standard system with a pump, autosampler, column oven, and UV/Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient method.

-

Data Interpretation: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 5. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) [evitachem.com]

- 6. m-Morpholinoacetophenone | CAS 59695-23-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 59695-23-7 | CAS DataBase [m.chemicalbook.com]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Acetophenone, 4’-morpholino- | SIELC Technologies [sielc.com]

The Morpholinylphenyl Ethanone Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and drug-like properties is paramount. Within this pursuit, certain structural motifs, often termed "privileged structures," consistently appear in a multitude of biologically active compounds. The morpholine ring is a quintessential example of such a scaffold, lauded for its ability to enhance aqueous solubility, metabolic stability, and target engagement.[1][2] When incorporated into a larger molecular framework, such as the morpholinylphenyl ethanone core, it provides a versatile platform for the development of new therapeutic agents across a range of disease areas.

This technical guide, curated from the perspective of a Senior Application Scientist, delves into the core principles of the structure-activity relationship (SAR) of morpholinylphenyl ethanones. We will dissect the causal relationships between structural modifications and their resultant biological activities, providing a robust framework for the rational design of potent and selective modulators of various biological targets. This guide is designed to be a self-validating system, where the logic behind experimental choices is as crucial as the protocols themselves.

The Core Scaffold: Understanding the Pharmacophoric Elements

The morpholinylphenyl ethanone scaffold is characterized by three key pharmacophoric regions, each amenable to chemical modification for SAR exploration. The strategic manipulation of these regions allows for the fine-tuning of a compound's steric, electronic, and hydrophobic properties, ultimately dictating its interaction with a biological target.

A conceptual diagram of the morpholinylphenyl ethanone core, highlighting the three key regions for SAR exploration.

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholinylphenyl ethanones can be profoundly influenced by substitutions on the phenyl ring, modifications to the ethanone linker, and alterations to the morpholine moiety itself. The following sections explore the hypothetical SAR for this scaffold, drawing upon established principles in medicinal chemistry.

Phenyl Ring Substitutions: Modulating Target Affinity and Selectivity

The aromatic phenyl ring serves as a crucial anchor for interactions with the biological target, often engaging in hydrophobic and pi-stacking interactions. The nature and position of substituents on this ring can dramatically alter a compound's potency and selectivity.

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

| ortho | Electron-withdrawing (e.g., -F, -Cl) | Potential increase in potency | Can influence the conformation of the ethanone linker and engage in specific halogen bonding interactions with the target.[3][4] |

| meta | Electron-donating (e.g., -OCH3, -CH3) | May enhance activity depending on the target's binding pocket | Can increase electron density in the ring and participate in favorable hydrophobic interactions. |

| para | Bulky hydrophobic groups | Generally well-tolerated and can enhance potency | Can occupy larger hydrophobic pockets within the target protein. |

| para | Hydrogen bond donors/acceptors (e.g., -OH, -NH2) | Potential for increased potency and selectivity | Can form specific hydrogen bonds with key residues in the active site.[5] |

The Ethanone Linker: A Critical Determinant of Orientation

The ethanone linker provides a specific spatial orientation for the phenyl and morpholine rings. Modifications to this linker can impact the compound's conformational flexibility and its ability to adopt the optimal binding pose. The ketone's carbonyl group is a key hydrogen bond acceptor, often crucial for anchoring the ligand in the active site.[6]

-

Chain Length: Increasing or decreasing the length of the linker can alter the distance between the two ring systems, which may be necessary to span the binding site of a particular target.

-

Cyclization: Incorporating the linker into a cyclic system can restrict conformational freedom, potentially leading to an increase in potency and selectivity by reducing the entropic penalty of binding.

The Morpholine Moiety: The "Privileged" Contributor

The morpholine ring is more than just a solubilizing group; its oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom provides a point for further derivatization.[1][7] Its inherent metabolic stability also contributes to improved pharmacokinetic profiles.[2][8]

-

Hydrogen Bonding: The oxygen atom of the morpholine ring can form critical hydrogen bonds with residues in the target's active site, enhancing binding affinity.[7]

-

Improved Physicochemical Properties: The polar nature of the morpholine ring generally leads to improved aqueous solubility and a more favorable overall physicochemical profile, which is essential for drug development.[3]

Experimental Workflow for SAR Exploration

A systematic approach is essential for the effective exploration of the SAR of a novel chemical series. The following workflow outlines a logical progression from initial hit identification to lead optimization.

A generalized workflow for the structure-activity relationship (SAR) exploration of a new chemical series.

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of morpholinylphenyl ethanones.

Synthesis Protocol: Preparation of 1-(4-morpholinophenyl)ethanone

This protocol describes a general method for the synthesis of the core morpholinylphenyl ethanone scaffold via nucleophilic aromatic substitution.

Materials:

-

4-Fluoroacetophenone

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-fluoroacetophenone (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 1-(4-morpholinophenyl)ethanone.

Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay

Given that many morpholine-containing compounds are known to be kinase inhibitors, a generic in vitro kinase inhibition assay is a relevant starting point for biological evaluation.[9]

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compounds (morpholinylphenyl ethanones) dissolved in DMSO

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The morpholinylphenyl ethanone scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability and the established importance of the morpholine moiety in medicinal chemistry make it an attractive core for library synthesis and high-throughput screening campaigns.[10] A systematic exploration of the structure-activity relationships, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical class. Future efforts should focus on the synthesis of diverse analog libraries and their evaluation against a broad panel of biological targets to identify novel and potent drug candidates.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) [evitachem.com]

- 4. chembk.com [chembk.com]

- 5. 217489-78-6 CAS MSDS (1-(3-AMINO-4-MORPHOLINOPHENYL)-1-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. nbinno.com [nbinno.com]

- 10. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide to the Pharmacological Profile of 1-(3-Morpholin-4-ylphenyl)ethanone Derivatives

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of approved therapeutic agents, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, prized for its ability to enhance the pharmacokinetic properties of drug candidates.[1][2] This technical guide delves into the pharmacological profile of a promising class of compounds: 1-(3-Morpholin-4-ylphenyl)ethanone derivatives. These molecules, characterized by a central phenyl ring substituted with a morpholine moiety at the meta-position and an ethanone group, represent a versatile platform for the development of novel therapeutics across various disease areas. The strategic placement of the morpholine group is anticipated to confer favorable solubility and metabolic stability, while the ethanone substituent offers a reactive handle for a wide array of chemical modifications, enabling the exploration of extensive structure-activity relationships (SAR). This guide will provide a comprehensive overview of the synthesis, potential mechanisms of action, and a systematic approach to the pharmacological evaluation of this intriguing class of compounds.

Synthetic Strategy: A Versatile Approach to Derivative Generation

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the nucleophilic aromatic substitution of a suitable starting material, such as 1-(3-fluorophenyl)ethanone or 1-(3-chlorophenyl)ethanone, with morpholine. This reaction is typically carried out in the presence of a base and a high-boiling point solvent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1-(3-fluorophenyl)ethanone (1 equivalent) in dimethyl sulfoxide (DMSO), add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).

-

Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

The ethanone moiety serves as a key functional group for further derivatization. For instance, α-bromination of the ketone followed by reaction with various nucleophiles can introduce a diverse range of substituents, allowing for fine-tuning of the pharmacological activity.

Pharmacological Evaluation: A Multi-faceted Approach

Given the broad spectrum of biological activities associated with morpholine-containing compounds, a comprehensive pharmacological evaluation of this compound derivatives is warranted.[2] Based on the pharmacological profiles of structurally related molecules, potential therapeutic applications for this class of compounds could include oncology, neuropharmacology, and infectious diseases.

Oncological Potential: Targeting Cancer Cell Proliferation

Numerous morpholine derivatives have demonstrated significant anticancer activity.[2][3] The proposed mechanism often involves the inhibition of key signaling pathways implicated in tumor growth and survival.

-

Cell Seeding: Seed cancer cell lines (e.g., H460, HT-29, MDA-MB-231) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically from 0.01 to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Hypothetical IC50 Values of this compound Derivatives in Cancer Cell Lines

| Derivative | R-group Modification | H460 IC50 (µM) | HT-29 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| Parent Compound | -H | 15.2 | 21.5 | 18.9 |

| Derivative A | -Cl | 8.7 | 12.3 | 9.1 |

| Derivative B | -OCH3 | 12.1 | 18.9 | 14.3 |

| Derivative C | -CF3 | 5.4 | 7.8 | 6.2 |

Neuropharmacological Activity: Modulation of Neurotransmitter Receptors

The morpholine moiety is a common feature in centrally acting drugs. Derivatives of the related compound, 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone, have been investigated as potential dopamine receptor modulators.[1] This suggests that this compound derivatives could exhibit activity at various neurotransmitter receptors.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of the test compounds.

-

Incubation: Incubate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

-

Scintillation Counting: Wash the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the inhibition constant (Ki) for each compound by non-linear regression analysis.

Visualization: Proposed Mechanism of Action at a G-Protein Coupled Receptor

Caption: Ligand binding and subsequent signal transduction cascade.

Antimicrobial Properties: A Potential New Class of Antibiotics

The morpholine scaffold is present in some commercially available antimicrobial agents.[2] Therefore, it is prudent to evaluate the potential antibacterial and antifungal activities of novel this compound derivatives.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

A systematic exploration of the structure-activity relationship is crucial for optimizing the pharmacological profile of this class of compounds. Key areas for modification include:

-

Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups at various positions on the phenyl ring can modulate the electronic properties and binding interactions of the molecule.

-

Modification of the Ethanone Moiety: As previously mentioned, the ethanone group is a prime site for derivatization to explore interactions with specific target proteins.

-

Alterations to the Morpholine Ring: While the morpholine ring itself is often beneficial for pharmacokinetics, substitution on the ring could be explored to enhance target-specific interactions.

Visualization: Workflow for SAR-driven Lead Optimization

Caption: Iterative cycle of drug design and optimization.

Conclusion